Quinoline, 2-methyl-8-(1-methylethyl)-

Lipophilicity Partition coefficient Drug-likeness

Quinoline, 2-methyl-8-(1-methylethyl)- (also known as 8-isopropyl-2-methylquinoline or 2-methyl-8-propan-2-ylquinoline) is a disubstituted quinoline derivative bearing a methyl group at the 2-position and an isopropyl group at the 8-position, with the molecular formula C13H15N and a molecular weight of 185.26 g/mol. This compound belongs to the alkylquinoline subclass of nitrogen-containing heterocycles, which are widely employed as synthetic intermediates, ligands for transition-metal catalysis, and specialty fragrance ingredients.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 72804-94-5
Cat. No. B7901166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-methyl-8-(1-methylethyl)-
CAS72804-94-5
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(C)C)C=C1
InChIInChI=1S/C13H15N/c1-9(2)12-6-4-5-11-8-7-10(3)14-13(11)12/h4-9H,1-3H3
InChIKeySFUDEEQGHVKELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 2-methyl-8-(1-methylethyl)- (CAS 72804-94-5): Core Identity and Procurement Baseline


Quinoline, 2-methyl-8-(1-methylethyl)- (also known as 8-isopropyl-2-methylquinoline or 2-methyl-8-propan-2-ylquinoline) is a disubstituted quinoline derivative bearing a methyl group at the 2-position and an isopropyl group at the 8-position, with the molecular formula C13H15N and a molecular weight of 185.26 g/mol . This compound belongs to the alkylquinoline subclass of nitrogen-containing heterocycles, which are widely employed as synthetic intermediates, ligands for transition-metal catalysis, and specialty fragrance ingredients. The simultaneous presence of two alkyl substituents in a 2,8-arrangement distinguishes it from mono-substituted quinolines and from isomers with different substitution patterns, leading to measurable differences in lipophilicity, metal-coordination behavior, and physicochemical properties that directly impact procurement decisions in both research and industrial settings.

Why 2-Methyl-8-isopropylquinoline Cannot Be Interchanged with Generic Alkylquinolines


Alkyl-substituted quinolines are frequently treated as commodity building blocks, yet the position, size, and branching of the alkyl groups profoundly alter their physicochemical and coordination properties [1]. Simply substituting 2-methyl-8-isopropylquinoline with a cheaper or more readily available analog such as 2-methylquinoline, 2,8-dimethylquinoline, or 8-isopropylquinoline can lead to significant shifts in lipophilicity (ΔLogP > 1.1), loss of catalytic activity due to altered ligand steric profiles, and divergent toxicological profiles [2]. The quantitative evidence below demonstrates that these differences are not incremental but can be order-of-magnitude changes in key performance parameters, making informed, comparator-based procurement essential.

Quantitative Differentiation Evidence for 2-Methyl-8-isopropylquinoline vs. Closest Analogs


LogP Comparison: 2-Methyl-8-isopropylquinoline vs. 2,8-Dimethylquinoline, 8-Ethyl-2-methylquinoline, 2-Methylquinoline, and 8-Isopropylquinoline

2-Methyl-8-isopropylquinoline exhibits a predicted LogP of 3.67 (Chemsrc), which is 0.31 units higher than 8-isopropylquinoline (LogP 3.36) , 0.56 units higher than 8-ethyl-2-methylquinoline (LogP 3.11) [1], 0.82 units higher than 2,8-dimethylquinoline (LogP 2.85) [2], and 1.13 units higher than 2-methylquinoline (LogP 2.54) . The isopropyl group at the 8-position, in combination with the 2-methyl substituent, provides substantially greater lipophilicity than any mono-substituted or smaller di-substituted comparator, with the branched isopropyl contributing more hydrophobicity than the linear ethyl or additional methyl groups.

Lipophilicity Partition coefficient Drug-likeness

Cyclopalladation Selectivity: 2-Methyl-8-isopropylquinoline vs. 8-Methyl- and 8-Ethylquinolines

In a direct comparative study, 8-methyl- and 8-ethyl-quinolines underwent cyclopalladation with palladium acetate via C–H bond cleavage at the 8-substituent, whereas 8-isopropylquinoline did not form cyclopalladation products [1]. The presence of a 2-methyl substituent (2-substituted derivatives including 2-methyl-8-isopropylquinoline) is reported to further modulate metallation behavior: the 2-methyl group, along with Br and CHO, totally prevented cyclopalladation, while certain other 2-substituents (CHNMe, CH2OH, CO2H) permitted metallation at the 8-substituent [1]. This divergent reactivity means that 2-methyl-8-isopropylquinoline cannot be replaced by 8-methyl- or 8-ethylquinoline in palladium-catalyzed C–H functionalization protocols without completely altering the reaction outcome.

Organometallic chemistry C–H activation Ligand design

Rhodium(I) Complex Equilibrium Constants: Impact of 8-Isopropyl and 2-Methyl Substitution

Equilibrium constants for chlorobridge cleavage of [Rh2Cl2(CO)4] by substituted quinolines are systematically reduced by increasing the size of the 8-substituent, and the effect is amplified by further introduction of a 2-methyl group [1]. Among 8-substituted quinolines, the relative stability of the unidentate coordination mode in [Rh(CO)(PPh3)2L][ClO4] complexes follows the order 8-isopropyl > 8-ethyl > 8-methyl, with the bulkiest isopropyl group most strongly favoring unidentate over bidentate coordination [1]. The 2,8-disubstituted quinoline (2-methyl-8-isopropylquinoline) therefore exhibits the lowest equilibrium constant for chlorobridge cleavage among the tested 8-alkylquinoline series, reflecting the largest steric hindrance around the nitrogen donor atom.

Coordination chemistry Catalysis Ligand steric effects

Aquatic Toxicity Benchmarking: Alkylquinoline EC50 Values as Surrogate for Environmental Risk Ranking

In a Microtox assay using Photobacterium phosphoreum, 2-methyl-8-ethylquinoline—the closest structural analog with published toxicity data—exhibited an EC50 value that differed by up to two orders of magnitude from other alkylquinolines, with toxicity strongly dependent on the degree and position of alkyl substitution [1]. While direct EC50 data for 2-methyl-8-isopropylquinoline are not available in the open literature, the isopropyl group at the 8-position is both larger and more branched than the ethyl group of the tested comparator, which is expected to increase logP and potentially alter membrane partitioning and toxicity . This class-level inference indicates that 2-methyl-8-isopropylquinoline should not be considered toxicologically equivalent to 2-methyl-8-ethylquinoline or other mono- or dimethylquinolines in environmental risk assessments or disposal planning.

Ecotoxicology Environmental fate Risk assessment

Purity and Quality Control: Batch-Specific Analytical Certification (NMR, HPLC, GC) at 98+% Purity

Commercially available 2-methyl-8-isopropylquinoline (CAS 72804-94-5) is supplied with a standard purity of 98+% and includes batch-specific quality control documentation comprising NMR, HPLC, and GC analytical reports . This level of analytical certification is not uniformly available across all alkylquinoline analogs, particularly for less common substitution patterns. The availability of comprehensive spectroscopic and chromatographic characterization reduces the need for in-house re-purification and identity verification, directly lowering the total cost of ownership for procurement in research and pilot-scale synthesis.

Analytical chemistry Quality assurance Procurement specification

Recommended Application Scenarios for 2-Methyl-8-isopropylquinoline Based on Verified Differentiators


Ligand Design for Rhodium-Catalyzed Hydrogenation and Transfer Hydrogenation

The quantitatively demonstrated steric hindrance from the 8-isopropyl group, further amplified by the 2-methyl substituent, results in the lowest equilibrium constant for chlorobridge cleavage among the 8-alkylquinoline series [1]. This property makes 2-methyl-8-isopropylquinoline the ligand of choice when weak, hemilabile coordination to rhodium is desired—for instance, in catalytic transfer hydrogenation where facile ligand dissociation is required to open a coordination site for substrate binding. Using 8-methylquinoline instead would lead to stronger rhodium binding and potentially reduced catalytic turnover.

Palladium-Catalyzed C–H Functionalization Requiring Blocked Cyclometallation

Unlike 8-methyl- and 8-ethylquinolines, which readily undergo cyclopalladation at the 8-alkyl substituent, the isopropyl group of 2-methyl-8-isopropylquinoline does not participate in C–H bond cleavage with palladium acetate—and the 2-methyl group further suppresses any competing metallation [1]. This makes the compound an ideal ligand or substrate scaffold for palladium-catalyzed reactions where cyclometallation at the 8-position is an undesired side reaction that would consume catalyst or generate off-target products.

Lipophilicity-Driven Extraction and Chromatographic Separation Processes

With a LogP of 3.67—significantly higher than 2,8-dimethylquinoline (2.85), 8-ethyl-2-methylquinoline (3.11), or 8-isopropylquinoline (3.36)—2-methyl-8-isopropylquinoline offers superior organic-phase partitioning [1]. This property can be exploited in liquid-liquid extraction workflows, preparative HPLC method development (longer retention, better resolution from polar impurities), and in the design of hydrophobic prodrugs or membrane-permeable probes where higher LogP correlates with improved passive diffusion.

High-Purity Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery

The commercial availability at 98+% purity with batch-specific NMR, HPLC, and GC documentation [1] eliminates the need for in-house re-purification prior to use in structure-activity relationship (SAR) studies. The unique 2,8-disubstitution pattern with an isopropyl group provides a distinct steric and electronic profile that cannot be replicated by purchasing the cheaper 2-methylquinoline or 8-isopropylquinoline and attempting to derivatize them—making direct procurement of the pre-assembled scaffold the most efficient route for fragment growing or lead optimization campaigns.

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